molecular formula C12H13F2N3O2S B10917518 1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide

1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10917518
M. Wt: 301.31 g/mol
InChI Key: OQMMSCIZUNUNBU-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atoms might enhance binding affinity and selectivity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonamide
  • N-(3-Fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide

Uniqueness

1-Ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of multiple fluorine atoms and the specific substitution pattern on the pyrazole ring. This can result in distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H13F2N3O2S

Molecular Weight

301.31 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(3-fluoro-4-methylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C12H13F2N3O2S/c1-3-17-12(14)11(7-15-17)20(18,19)16-9-5-4-8(2)10(13)6-9/h4-7,16H,3H2,1-2H3

InChI Key

OQMMSCIZUNUNBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)C)F)F

Origin of Product

United States

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